

In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline

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Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 6635-91-2

Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine

5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.^{[1][2]} Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.^[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **5-Amino-2-methoxy-4-picoline**.

Property	Value	Source(s)
CAS Number	6635-91-2	[3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[3]
Molecular Weight	138.17 g/mol	[3]
Appearance	Brown to light brown solid	Chem-Impex
Melting Point	157-161 °C	Seedion
Boiling Point	280.6 °C	Seedion
Storage Temperature	2-8 °C	Chem-Impex

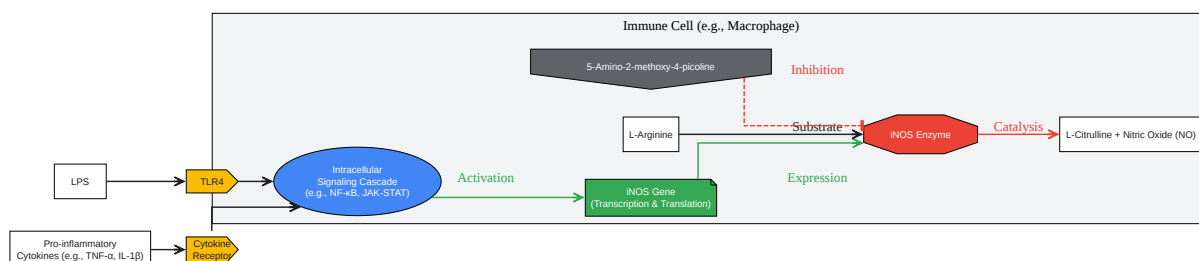
Potential Applications in Drug Development

Research indicates that **5-Amino-2-methoxy-4-picoline** holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.[4]

Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.[4][5] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.[4][6]

5-Amino-2-methoxy-4-picoline, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.



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Caption: Proposed mechanism of action for **5-Amino-2-methoxy-4-picoline** in the iNOS signaling pathway.

Experimental Protocols

Synthesis of 5-Amino-2-methoxy-4-picoline

While a specific, detailed protocol for the synthesis of **5-Amino-2-methoxy-4-picoline** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related aminopyridine derivatives. A plausible synthetic route involves the amination of a suitable bromopyridine precursor. The following is a generalized protocol based on copper-catalyzed amination reactions.[7]

Materials and Reagents:

- A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline
- Copper(I) oxide (Cu_2O)
- Ammonia solution (e.g., 28% $\text{NH}_3 \cdot \text{H}_2\text{O}$)

- Potassium carbonate (K_2CO_3)
- N,N'-Dimethylethylenediamine (DMEDA)
- Ethylene glycol
- Ethyl acetate
- Argon or Nitrogen gas
- Standard laboratory glassware (Schlenk tube, etc.)
- Silica gel for chromatography

Generalized Procedure:

- **Reaction Setup:** In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu_2O (5 mol%), K_2CO_3 (20 mol%), and DMEDA (10 mol%).
- **Addition of Solvents and Reagents:** Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).
- **Reaction:** Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain **5-Amino-2-methoxy-4-picoline**.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.

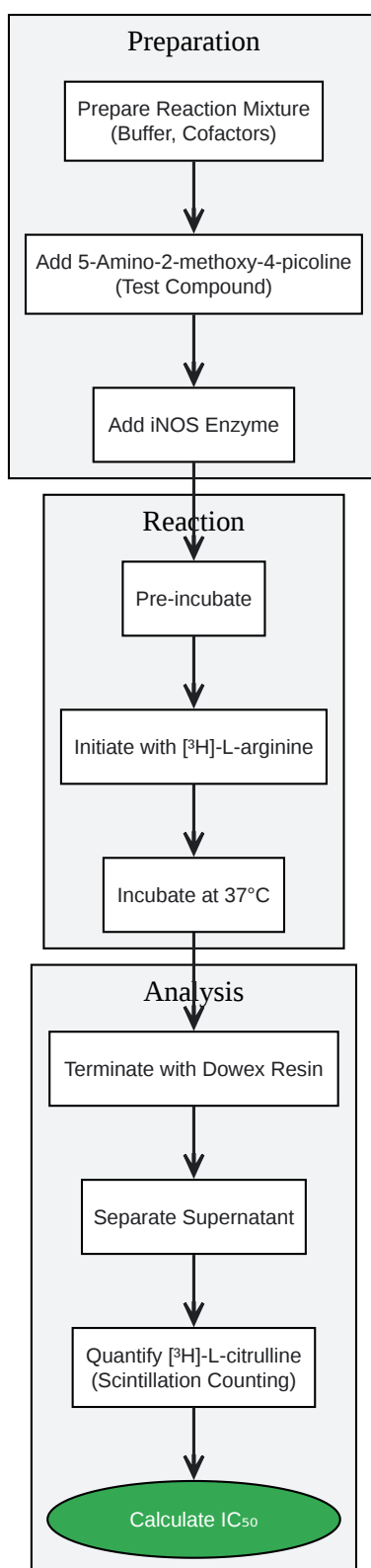
Materials and Reagents:

- Purified recombinant iNOS enzyme
- [³H]-L-arginine
- NADPH
- (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
- Flavin adenine dinucleotide (FAD)
- Flavin mononucleotide (FMN)
- Calmodulin
- Calcium chloride (CaCl₂)
- HEPES buffer
- **5-Amino-2-methoxy-4-picoline** (dissolved in a suitable solvent, e.g., DMSO)
- Dowex AG 50W-X8 resin (Na⁺ form)
- Scintillation fluid and vials
- Microplate reader or scintillation counter

Generalized Procedure:

- **Preparation of Reaction Mixture:** In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.
- **Addition of Inhibitor:** Add varying concentrations of **5-Amino-2-methoxy-4-picoline** to the reaction wells. Include a control group with no inhibitor.

- Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
- Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.
- Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.
- Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.
- Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.



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Caption: Generalized workflow for an in vitro iNOS inhibition assay.

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